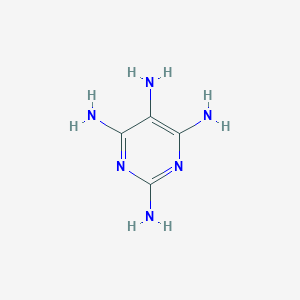

tetra-Aminopyrimidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

pyrimidine-2,4,5,6-tetramine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N6/c5-1-2(6)9-4(8)10-3(1)7/h5H2,(H6,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRKPUQWIFJRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9043807 | |

| Record name | tetra-Aminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-74-6 | |

| Record name | Tetraaminopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetra-aminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tetra-Aminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5,6-tetraaminopyrimidine sulphate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRA-AMINOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24FC717FE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 2,4,5,6 Tetraaminopyrimidine

Established Synthetic Routes to 2,4,5,6-Tetraaminopyrimidine

The primary and most documented methods for synthesizing 2,4,5,6-tetraaminopyrimidine are detailed below, highlighting the different reagents and conditions employed to achieve the desired transformation.

Reduction of 2,4,6-Triamino-5-nitrosopyrimidine

A common and effective strategy for the synthesis of 2,4,5,6-tetraaminopyrimidine is the reduction of the nitroso group of 2,4,6-triamino-5-nitrosopyrimidine. This precursor is typically prepared by the nitrosation of 2,4,6-triaminopyrimidine (B127396) using reagents like sodium nitrite (B80452) in an acidic medium. google.comgoogle.com The subsequent reduction of the 5-nitroso group to an amino group can be achieved through various reducing agents and conditions.

One established method for the reduction of 2,4,6-triamino-5-nitrosopyrimidine involves the use of zinc dust in an acidic environment. prepchem.comgoogle.com In this process, approximately one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine (B18466) is reacted with about 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid, such as hydrochloric acid, acetic acid, or sulfuric acid. prepchem.comgoogle.com The reaction is typically conducted in water at a temperature ranging from 20°C to 65°C to form the acid salt of 2,4,5,6-tetraaminopyrimidine. google.com The pH of the reaction mixture is maintained below 7. google.com Following the reduction, the pH is adjusted to about 2.0 to 2.5 to form a solution of the salt, and insoluble materials are separated. google.com The final product, 2,4,5,6-tetraaminopyrimidine sulfate (B86663), can be precipitated by adding sulfuric acid to adjust the pH to about 0.2 to 0.5 and cooling the mixture. google.com

Table 1: Reaction Parameters for Zinc Dust Reduction

| Parameter | Value |

|---|---|

| Starting Material | 5-nitroso-2,4,6-triaminopyrimidine |

| Reducing Agent | Zinc Dust |

| Acid | HCl, Acetic Acid, or Sulfuric Acid |

| Molar Ratio (Zinc:NTAP) | ~2.0 - 2.5 : 1 |

| Molar Ratio (Acid:NTAP) | ~4.0 - 4.7 : 1 |

| Solvent | Water |

| Reaction Temperature | 20°C - 65°C |

| Final Product | 2,4,5,6-Tetraaminopyrimidine Sulfate |

Sodium dithionite (B78146) (Na₂S₂O₄) is another effective reducing agent for the conversion of 2,4,6-triamino-5-nitrosopyrimidine to 2,4,5,6-tetraaminopyrimidine. google.com This method is often preferred due to its efficiency and the formation of a sulfite (B76179) salt of the product, which can facilitate purification. In a typical procedure, the 5-nitroso intermediate is reduced in situ after its formation from 2,4,6-triaminopyrimidine. google.com The reduction with sodium dithionite is generally carried out by adding it to the reaction mixture over a period of 15 minutes to an hour, allowing the temperature to rise to around 60°C. google.com The resulting 2,4,5,6-tetraaminopyrimidine sulfite can then be isolated by hot filtration and subsequent cooling to induce crystallization, with reported yields ranging from 50-80% and a purity of 95%. google.com

Table 2: Key Aspects of Sodium Dithionite Reduction

| Aspect | Description |

|---|---|

| Reducing Agent | Sodium Dithionite (Na₂S₂O₄) |

| Reaction Temperature | Allowed to reach ~60°C |

| Product Form | Sulfite salt |

| Isolation | Hot filtration followed by cooling and crystallization |

| Reported Yield | 50-80% |

| Reported Purity | 95% |

Catalytic hydrogenation is a clean and efficient method for the reduction of the nitroso group. This process typically employs a noble metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. google.comgoogle.com The hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (B16450) to 2,4,5-triamino-6-hydroxypyrimidine, a related compound, is carried out at elevated pressures (3 to 150 bar) and temperatures (50 to 150°C). google.com While the specific conditions for 2,4,6-triamino-5-nitrosopyrimidine are not detailed in the provided search results, the general principles of catalytic hydrogenation would apply. The reaction is typically performed in a suitable solvent, and the product is isolated after the removal of the catalyst by filtration. This method is advantageous as it avoids the use of stoichiometric amounts of metal reducing agents and can lead to high purity products.

Hydrogenation of 2,4,6-Triamino-5-phenylazopyrimidine

An alternative, though less commonly cited, synthetic route involves the hydrogenation of 2,4,6-triamino-5-phenylazopyrimidine. This method also relies on a reduction reaction to form the 5-amino group. The azo linkage (-N=N-) is cleaved under hydrogenolysis conditions, typically using a catalyst such as palladium on carbon, similar to the reduction of the nitroso group. This process would yield 2,4,5,6-tetraaminopyrimidine and aniline (B41778) as a byproduct.

Reaction of 2,4,5,6-Tetrachloropyrimidine (B156064) with Ammonia (B1221849) or Primary Amines

A fundamentally different approach to the synthesis of 2,4,5,6-tetraaminopyrimidine involves the nucleophilic substitution of a perhalogenated pyrimidine (B1678525). One common method starts with 2,4,5,6-tetrachloropyrimidine and involves its reaction with ammonia or primary amines. This reaction proceeds through a stepwise substitution of the chlorine atoms by amino groups. The conditions for this reaction, such as temperature, pressure, and solvent, would need to be carefully controlled to achieve complete substitution and obtain the desired tetraamino product. Following the amination, the product is often converted to a more stable salt, such as the dihydrochloride (B599025), by treatment with hydrochloric acid.

Table 3: Comparison of Synthetic Routes

| Synthetic Route | Starting Material | Key Reagents | Advantages |

|---|---|---|---|

| Reduction of Nitroso Intermediate | 2,4,6-Triamino-5-nitrosopyrimidine | Zinc/Acid, Sodium Dithionite, H₂/Pd-C | Well-established, various reducing agents available |

| Hydrogenation of Azo Intermediate | 2,4,6-Triamino-5-phenylazopyrimidine | H₂/Catalyst | Alternative reduction pathway |

| Amination of Halogenated Pyrimidine | 2,4,5,6-Tetrachloropyrimidine | Ammonia or Primary Amines | Utilizes a different synthetic strategy |

Optimization of Synthetic Reaction Conditions

The efficiency of 2,4,5,6-tetraaminopyrimidine synthesis is highly dependent on the careful control of reaction parameters. Temperature and pH, in particular, play pivotal roles in the reaction outcome.

Precise control over temperature and pH is essential throughout the synthesis process to ensure high yield and purity. The synthesis typically involves two key stages: the nitrosation of 2,4,6-triaminopyrimidine to form the 5-nitroso intermediate, followed by its reduction.

During the initial nitrosation step, maintaining a low temperature is crucial. One established method specifies that the reaction of 2,4,6-triaminopyrimidine with sodium nitrite should be conducted at temperatures between 0°C and 20°C. google.com This low-temperature range helps to control the reaction rate and prevent the formation of undesirable byproducts, resulting in a stirrable slurry of the intermediate, 2,4,6-triamino-5-nitrosopyrimidine. google.com

In the subsequent reduction phase, the optimal temperature and pH vary depending on the chosen reducing agent. For the reduction using zinc dust and an acid, the reaction temperature is typically maintained between 20°C and 65°C. prepchem.comgoogle.com A more preferred range is 60°C to 65°C. google.com This process involves a series of carefully controlled pH adjustments. Initially, the reaction mixture is kept below pH 7. prepchem.comgoogle.com After the initial reduction, the pH is adjusted to approximately 2.0-2.5 to dissolve the resulting acid salt. prepchem.comgoogle.com Finally, for the precipitation of the product as its sulfate salt, sulfuric acid is added to lower the pH to a highly acidic range of 0.2 to 0.5, while the temperature is maintained between 20°C and 60°C before cooling to 0°C to 10°C to complete the precipitation. prepchem.comgoogle.com

When using sodium dithionite as the reducing agent, the reduction of the 5-nitroso intermediate is carried out by allowing the reaction temperature to reach up to 60°C. google.com

| Synthetic Stage | Parameter | Value Range | Purpose |

|---|---|---|---|

| Nitrosation of 2,4,6-triaminopyrimidine | Temperature | 0°C - 20°C | Control reaction and prevent byproduct formation. google.com |

| Reduction of 5-nitroso intermediate (with Zinc Dust) | Initial Reaction Temperature | 20°C - 65°C | Formation of the acid salt. prepchem.comgoogle.com |

| Initial Reaction pH | < 7 (preferably 5-6) | Facilitate reduction. google.com | |

| Salt Solution pH | 2.0 - 2.5 | Dissolution of the product salt. prepchem.comgoogle.com | |

| Precipitation pH (Sulfate salt) | 0.2 - 0.5 | Precipitation of the final product. prepchem.comgoogle.com | |

| Reduction of 5-nitroso intermediate (with Sodium Dithionite) | Reaction Temperature | Up to 60°C | Reduction to the final product. google.com |

Zinc Dust : In combination with a suitable acid (such as hydrochloric or acetic acid), zinc dust is an effective reducing agent for this transformation. prepchem.comgoogle.com This method is noted for producing a high-purity product with a significant yield. google.com The process involves the reaction of the 5-nitroso intermediate with 2.0 to 2.5 molecular proportions of zinc dust. prepchem.comgoogle.com

Sodium Dithionite : This is a commonly used reducing agent in an alternative synthetic route. google.com While effective, processes using sodium dithionite have been reported to result in lower yields and purity compared to the zinc dust method. google.com

Ammonium (B1175870) Sulfide (B99878) : Early methods for the synthesis of 2,4,5,6-tetraaminopyrimidine utilized ammonium sulfide for the reduction of the nitroso precursor. google.com

Catalytic Reduction : Catalytic methods offer an alternative to stoichiometric reducing agents. Pairs such as hydrazine (B178648) with Raney nickel or a nickel salt (e.g., nickel chloride) with sodium borohydride (B1222165) have been described as effective catalytic reducing agents. google.com

The selection of the reducing agent has a profound impact on the process's efficiency. For instance, the process utilizing zinc dust is reported to achieve yields of 82.5-88.5% with a product purity of approximately 99.5%. google.com In contrast, the sodium dithionite process typically results in yields of less than 75% and a product purity ranging from 60-90%. google.com

While chemical reduction is common, catalytic hydrogenation represents an alternative pathway. In the context of 2,4,5,6-tetraaminopyrimidine synthesis, catalytic methods are employed as a type of reducing system. Specific catalytic agents mentioned for the reduction of the 5-nitroso intermediate include Raney nickel in the presence of hydrazine, and nickel salts, such as nickel chloride, used with sodium borohydride. google.com These catalytic systems provide an alternative to metal-acid or dithionite reductions. google.com

In the broader field of pyrimidine synthesis, particularly for related compounds like 2,4,5-triamino-6-hydroxypyrimidine, catalytic hydrogenation of the corresponding 5-nitroso derivative is well-established. This process typically employs noble metal catalysts such as palladium or platinum on a support material. These hydrogenations are performed under hydrogen pressure. The efficiency of these catalysts allows for lower catalyst loading compared to other methods, highlighting the potential of catalytic routes in producing aminopyrimidines.

Industrial Production Methods and Scalability Considerations

The industrial synthesis of 2,4,5,6-tetraaminopyrimidine is centered on processes that are not only high-yielding and produce a pure product but are also scalable, safe, and economically viable. The compound is a key intermediate for pharmaceuticals like the antifolate methotrexate, making efficient industrial production crucial. google.com

The method involving the reduction of 5-nitroso-2,4,6-triaminopyrimidine with zinc dust and an acid has been developed with industrial scale-up in mind. google.com A significant advantage of this process over the older sodium dithionite method is a roughly 30% increase in productivity. google.com This improvement is attributed to the ability to carry out the reduction at higher concentrations, meaning more product can be synthesized in the same volume reactor, a key consideration for industrial scalability. google.com

Another important aspect of industrial synthesis is minimizing the handling of potentially hazardous intermediates. A process has been developed where the 2,4,6-triamino-5-nitrosopyrimidine intermediate is not isolated but is produced as a stirrable slurry and reduced in situ. google.com This approach avoids the isolation of the nitroso compound, which may have carcinogenic potential, thereby enhancing the safety of the industrial process. google.com

Comparative Analysis of Synthetic Efficiencies and Environmental Impact

A comparative analysis of different synthetic routes reveals significant differences in efficiency and potential environmental footprint. The primary comparison is between the method using zinc dust and the one employing sodium dithionite.

| Parameter | Zinc Dust Method | Sodium Dithionite Method |

|---|---|---|

| Reported Yield | 82.5% - 88.5% google.com | < 75% google.com |

| Product Purity | ~99.5% google.com | 60% - 90% google.com |

| Productivity | ~30% increase due to higher possible concentrations. google.com | Baseline |

| Key Reagents | Zinc dust, Acid (e.g., HCl) | Sodium dithionite |

| Potential Environmental Impact | Generates zinc-containing waste streams, which require treatment. Use of strong acids. | Generates sulfur-containing byproducts. |

From an environmental perspective, both methods present challenges. The zinc dust method generates waste streams containing zinc salts, which are heavy metals and require appropriate disposal and treatment to prevent environmental contamination. The use of strong acids also contributes to the process's environmental load. The sodium dithionite method, while avoiding heavy metals, produces sulfur-based byproducts.

The broader push towards "green chemistry" in the synthesis of pyrimidine derivatives aims to address these environmental concerns. kuey.netrasayanjournal.co.inkuey.net This involves exploring the use of environmentally benign solvents (such as water), developing recyclable catalysts, and employing energy-efficient techniques like microwave-assisted synthesis to reduce reaction times and waste generation. kuey.netkuey.netresearchgate.net

Emerging Synthetic Approaches and Future Directions

While the established methods for synthesizing 2,4,5,6-tetraaminopyrimidine are robust, research into pyrimidine synthesis continues to evolve, driven by the principles of green chemistry and the need for greater efficiency. nih.gov Future directions for the synthesis of this and other aminopyrimidines are likely to incorporate several emerging approaches.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. rasayanjournal.co.innih.gov This technique has been successfully applied to the synthesis of various pyrimidine derivatives and holds promise for optimizing the synthesis of 2,4,5,6-tetraaminopyrimidine.

Multicomponent Reactions (MCRs) : MCRs, where three or more reactants combine in a single pot to form a product, are highly efficient. rasayanjournal.co.in They reduce the number of synthetic steps, minimize waste, and save time and resources. Developing an MCR for 2,4,5,6-tetraaminopyrimidine could represent a significant advancement.

Use of Greener Catalysts : There is a growing emphasis on replacing stoichiometric reagents with catalytic alternatives, particularly those that are recyclable and non-toxic. kuey.netresearchgate.net The development of novel heterogeneous catalysts for the reduction of the nitroso group could offer a more sustainable synthetic route, simplifying product purification and minimizing waste. kuey.net

Solvent-Free or Aqueous Reactions : Shifting away from volatile organic solvents towards solvent-free reaction conditions or using water as a solvent is a key goal of green chemistry. kuey.netnih.gov Adapting the synthesis of 2,4,5,6-tetraaminopyrimidine to these conditions would significantly reduce its environmental impact.

The integration of these modern synthetic strategies provides a pathway for developing next-generation manufacturing processes for 2,4,5,6-tetraaminopyrimidine that are not only more efficient but also environmentally sustainable. kuey.net

Chemical Reactivity and Derivatization of 2,4,5,6 Tetraaminopyrimidine

Synthesis of Advanced Pyrimidine (B1678525) Derivatives

Condensation Reactions with Dicarbonyl Compounds

Regioselectivity in Pteridine (B1203161) Synthesis

The synthesis of pteridines from 2,4,5,6-tetraaminopyrimidine and 1,2-dicarbonyl compounds is a well-established method. google.com However, the use of unsymmetrical dicarbonyl compounds can lead to the formation of isomeric products. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the pH.

For instance, the reaction of 2,4,5,6-tetraaminopyrimidine with benzylglyoxal at a pH between 9 and 10 yields exclusively the 7-benzylpteridine. derpharmachemica.com Conversely, if the reaction is conducted at a pH below 8, a mixture of both the 6- and 7-benzylpteridines is formed. derpharmachemica.com This pH-dependent regioselectivity is attributed to the differential reactivity of the amino groups on the pyrimidine ring under varying acidic or basic conditions.

Similarly, in the synthesis of 2,4-diamino-6-hydroxymethylpteridine, controlling the pH is crucial for directing the reaction towards the desired isomer. smolecule.com Maintaining the pH between 2.5 and 5.4, with an optimal pH of approximately 3.0, favors the formation of the 6-isomer over the 7-isomer in a ratio of about 20:1. smolecule.com This selectivity is critical for obtaining high-purity products for further chemical transformations. smolecule.com

The Gabriel-Isay condensation, a classic method for pteridine synthesis, often yields a mixture of 6- and 7-substituted pterins when using 2,4,5,6-tetraaminopyrimidine. psu.edu Alternative methods like the Timmis synthesis, which involves the condensation of a 5-nitroso-2,4,6-pyrimidinetriamine with an α-carbonylmethylene compound, generally provide unambiguous products but require the prior preparation of the 5-nitroso derivative. psu.edu

Reactions with 3-Dimethylaminopropiophenones to Form Pyrimido[4,5-b]Current time information in Bangalore, IN.dissertation.comdiazepines

The reaction of 2,4,5,6-tetraaminopyrimidine with 3-dimethylaminopropiophenones in absolute ethanol (B145695) leads to the formation of 6,8-diamino-4-aryl-2,3-dihydropyrimido[4,5-b] Current time information in Bangalore, IN.dissertation.comdiazepines. dissertation.comuchile.clresearchgate.netanid.cl This reaction proceeds with a high degree of regioselectivity, as determined by detailed NMR analysis. dissertation.comuchile.cl The formation of the seven-membered diazepine (B8756704) ring fused to the pyrimidine core is a valuable transformation for generating compounds with potential pharmacological activity. conicet.gov.ar

Similarly, new series of pyrimido[4,5-b] Current time information in Bangalore, IN.dissertation.comdiazepines have been synthesized through the reaction of 2,4,5,6-tetraaminopyrimidine with various chalcones (α,β-unsaturated carbonyl compounds). conicet.gov.arnih.govrsc.org These reactions are also highly regioselective. conicet.gov.arnih.govrsc.org The reaction mechanism is believed to involve the nucleophilic addition of the more nucleophilic 5-amino group of the tetraaminopyrimidine to the carbonyl group of the chalcone, followed by a Michael-type addition to the β-carbon of the α,β-unsaturated system. rsc.org

These pyrimido[4,5-b] Current time information in Bangalore, IN.dissertation.comdiazepine derivatives have shown promise as potential anticancer and antifungal agents. conicet.gov.arnih.gov

Formation of Supramolecular Assemblies and Molecular Aggregates

The multiple amino groups of 2,4,5,6-tetraaminopyrimidine enable it to participate in extensive hydrogen-bonding networks, leading to the formation of supramolecular assemblies. researchgate.netrsc.orgmdpi.com These non-covalent interactions are crucial in the self-assembly of complex structures. rsc.org

For example, 2,4,5,6-tetraaminopyrimidine has been used to create regular and laminar molecular assemblies with lipids bearing barbituric acid, based on their complementary hydrogen-bonding structures. jlu.edu.cn It has also been investigated as a component in hydrogen-bond cross-linking to enhance the thermal stability of materials like polyvinyl alcohol (PVA). deakin.edu.auusq.edu.au The introduction of even small amounts of 2,4,5,6-tetraaminopyrimidine can significantly increase the initial degradation temperature of the polymer. deakin.edu.au

The ability of tetraamino-driven hydrogen-bonding networks to selectively encapsulate other molecules highlights a bioinspired approach to creating new materials. rsc.org

Mechanisms of Reaction and Stereochemical Considerations

The reactions of 2,4,5,6-tetraaminopyrimidine often involve the formation of new chiral centers, making stereochemistry a critical aspect to consider. ochemtutor.comlibretexts.org The stereochemical outcome of a reaction is determined by its mechanism. ochemtutor.com

In reactions where a new substituent attaches to a planar sp²-hybridized carbon, such as in the initial step of the reaction with dicarbonyl compounds, the incoming group can attack from two different faces, potentially leading to a mixture of stereoisomers. ochemtutor.com The specific conditions and the nature of the reactants and catalysts can influence the stereoselectivity of such reactions.

Conversely, when a reaction involves the substitution at an existing sp³-hybridized carbon, the mechanism often proceeds via an S"N"2 pathway, resulting in an inversion of configuration at that center. ochemtutor.com

While the provided search results highlight the regioselectivity in various reactions of 2,4,5,6-tetraaminopyrimidine, a detailed mechanistic and stereochemical analysis for each specific reaction type would require further focused investigation.

Computational Chemistry in Predicting Reactivity and Designing New Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the reactivity of molecules like 2,4,5,6-tetraaminopyrimidine. researchgate.netwjarr.comresearchgate.net DFT calculations can provide insights into the electronic structure, molecular orbital energies (HOMO and LUMO), and various reactivity descriptors. wjarr.comresearchgate.net

These computational studies can help in:

Predicting Reactivity: By calculating parameters like chemical hardness, softness, and electrophilicity index, the relative reactivity of different sites on the molecule can be predicted. wjarr.com

Understanding Reaction Mechanisms: DFT can be used to model reaction pathways and transition states, providing a deeper understanding of the reaction mechanism.

Designing New Derivatives: By simulating the properties of virtual compounds, computational chemistry can guide the synthesis of new derivatives with desired characteristics. researchgate.net

For instance, DFT studies have been employed to investigate the reactivity of various pyrimidine derivatives and to complement experimental findings. researchgate.netwjarr.com The calculated reactivity parameters can be correlated with experimentally observed outcomes, providing a powerful predictive tool for synthetic chemists.

Applications in Medicinal and Biochemical Research

Role as a Pharmaceutical Intermediate

As a key pharmaceutical intermediate, 2,4,5,6-Tetraaminopyrimidine is instrumental in the development of various therapeutic agents. chemimpex.comsmolecule.com Its reactive amine groups allow for its incorporation into complex molecular architectures, leading to the synthesis of drugs for treating cancer and infectious diseases. chemimpex.com

2,4,5,6-Tetraaminopyrimidine and its sulfate (B86663) salt are crucial starting materials in the synthesis of several antineoplastic agents, including the widely used chemotherapy drugs Methotrexate and Fludarabine. nih.govchemicalbook.comgoogle.com

One of the prominent methods for synthesizing Methotrexate involves the reaction of 2,4,5,6-tetraaminopyrimidine hydrosulphate with 2,3-dibromopropionaldehyde and N-4-(methylamino)benzoyl)-L-glutamic acid disodium (B8443419) salt under oxidative conditions. nih.govmdpi.com This reaction leads to the formation of the pteridine (B1203161) ring system characteristic of Methotrexate. mdpi.com

Another synthetic route involves the reduction of 5-nitroso-2,4,6-triaminopyrimidine (B18466) to produce 2,4,5,6-tetraaminopyrimidine, which is then utilized in subsequent steps to construct the Methotrexate molecule. google.com A process using zinc dust and a suitable acid for this reduction has been shown to produce a high-purity product. google.com

A synthesis pathway for Fludarabine begins with the cyclization of 2,4,5,6-tetraaminopyrimidine with formamide (B127407) to produce 2,6-diaminopurine. chemicalbook.com This intermediate then undergoes a series of reactions, including acylation, reaction with a protected sugar derivative, deacetylation, nitrosation, substitution, and debenzylation to yield Fludarabine. chemicalbook.com

Interactive Table: Key Reactants in the Synthesis of Methotrexate and Fludarabine

| Drug | Key Intermediate Derived from 2,4,5,6-Tetraaminopyrimidine | Other Key Reactants |

| Methotrexate | 2,4,5,6-Tetraaminopyrimidine hydrosulphate | 2,3-dibromopropionaldehyde, N-4-(methylamino)benzoyl)-L-glutamic acid |

| Fludarabine | 2,6-Diaminopurine | Formamide, 2,3,5-tri-o-benzyl-d-arabinofuranosyl chloride |

Synthesis of Antineoplastic Agents (e.g., Methotrexate, Fludarabine)

Impact on DNA, RNA, and Protein Synthesis Pathways

Derivatives of 2,4,5,6-Tetraaminopyrimidine, such as Methotrexate and Fludarabine, exert their antineoplastic effects by interfering with the synthesis of nucleic acids. researchgate.netchemicalbook.com Methotrexate is a folic acid antagonist that inhibits the enzyme dihydrofolate reductase (DHFR). researchgate.net This inhibition blocks the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are the building blocks of DNA and RNA. researchgate.net

Fludarabine, after being converted to its active triphosphate form in the body, inhibits several enzymes crucial for DNA synthesis, including DNA polymerase α, ribonucleotide reductase, and DNA primase. chemicalbook.com It is also believed to have some inhibitory effects on RNA and protein synthesis. chemicalbook.com

The pyrimidine scaffold is a key feature in many antibacterial agents, and derivatives of 2,4,5,6-Tetraaminopyrimidine have been a focus of research in this area. researchgate.net A significant target for these derivatives is the bacterial dihydrofolate reductase (DHFR) enzyme. researchgate.net By inhibiting bacterial DHFR, these compounds disrupt the folic acid pathway, which is essential for bacterial DNA synthesis and survival. researchgate.net Research has shown that certain pyrimidine derivatives exhibit good to excellent activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, some synthesized compounds demonstrated significant growth inhibition against Staphylococcus aureus and Escherichia coli. nih.gov

Derivatives of pyrimidines have been investigated for their potential antiviral activities. ontosight.aisysrevpharm.org Studies have explored the synthesis of various pyrimidine derivatives and their evaluation against different viruses. ontosight.ai For example, certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives have shown efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Other research has focused on synthesizing substituted pyrimidines that have demonstrated activity against viruses such as the Herpes Simplex Virus type-1 (HSV-1). sysrevpharm.org The antiviral mechanism of some of these derivatives is thought to involve the inhibition of viral DNA synthesis. sysrevpharm.org

2,4,5,6-Tetraaminopyrimidine and its derivatives are valuable tools in biochemical research for studying enzyme inhibition and metabolic pathways. chemimpex.com The ability of its derivatives to act as inhibitors of key enzymes like dihydrofolate reductase (DHFR) makes them useful for investigating the role of these enzymes in cellular processes. researchgate.netacs.org Researchers utilize these compounds to probe the structure and function of enzymes and to understand their involvement in various metabolic pathways. The study of how these compounds interact with enzymes provides insights into the potential for developing new therapeutic agents that can modulate metabolic diseases. nih.gov

Interactive Table: Research Applications of 2,4,5,6-Tetraaminopyrimidine Derivatives

| Research Area | Target/Mechanism | Example Application |

| Antibacterial | Inhibition of bacterial dihydrofolate reductase (DHFR) | Development of novel antibiotics against Gram-positive and Gram-negative bacteria. researchgate.netnih.gov |

| Antiviral | Inhibition of viral replication/DNA synthesis | Screening for activity against viruses like HCoV-229E and HSV-1. sysrevpharm.orgmdpi.com |

| Enzyme Inhibition | Targeting enzymes like DHFR | Studying enzyme kinetics and structure-activity relationships. researchgate.netacs.org |

| Metabolic Pathways | Modulating key metabolic enzymes | Investigating cellular processes and potential treatments for metabolic disorders. nih.gov |

Biochemical Research Applications

The highly functionalized pyrimidine core of 2,4,5,6-tetraaminopyrimidine makes it a valuable tool in biochemical research. Its multiple amine groups offer reactive sites for building more complex molecules, allowing scientists to probe and understand intricate cellular processes. chemimpex.com

Involvement in Purine Nucleotide Synthesis

While not a direct intermediate in the de novo metabolic pathways of purine synthesis within organisms, 2,4,5,6-tetraaminopyrimidine serves as a critical starting material in the laboratory synthesis of purine nucleotides for research purposes. utah.edu Specifically, it has been employed in chemoenzymatic methods to create isotopically labeled purine nucleotides. nih.gov

In one established method, 2,4,5,6-tetraaminopyrimidine is a precursor for the chemical synthesis of ¹³C-labeled adenine (B156593). This labeled adenine is then enzymatically converted into adenosine (B11128) triphosphate (ATP), a key purine nucleotide. This technique allows researchers to produce ATP with specific carbon atoms replaced by the ¹³C isotope, which can be traced and monitored in various biochemical assays, such as those using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This ability to create labeled nucleotides is invaluable for studying metabolic pathways, enzyme mechanisms, and the structural dynamics of nucleic acids.

Studies on Interactions with Biomolecules (e.g., Nucleic Acids, Proteins)

The structure of 2,4,5,6-tetraaminopyrimidine suggests its potential to interact with biological macromolecules like nucleic acids and proteins, a property that has been the subject of various research studies. ontosight.aicymitquimica.com These interactions are fundamental to its role as a building block for biologically active compounds.

Interactions with Nucleic Acids: Research has explored the binding of pyrimidine analogs to RNA structures known as riboswitches, which regulate gene expression. In a study investigating the tetrahydrofolate (THF) riboswitch, 2,4,5,6-tetraaminopyrimidine was tested for its binding affinity. The results indicated that it failed to bind to the THF aptamer domain, suggesting that specific structural features are required for recognition and interaction with this particular RNA target. nih.gov In contrast, studies on related tetrahydropyrimidine (B8763341) derivatives have shown they can inhibit the interaction between DNA and Type II restriction endonucleases, demonstrating that pyrimidine-based compounds can modulate protein-DNA complex formation. nih.gov

Interactions with Proteins: The compound is a key precursor in the synthesis of ligands designed to target specific proteins. For instance, 2,4,5,6-tetraaminopyrimidine sulfate is the starting material for the multi-step synthesis of PU-SO33, a ligand for Glucose-Regulated Protein 94 (GRP94). nih.gov GRP94 is a molecular chaperone involved in protein folding, and developing specific ligands for it is a significant area of therapeutic research. Furthermore, the compound has been used to create a novel tripodal Schiff base ligand, which was synthesized by reacting 2,4,5,6-tetraaminopyrimidine with 4-carboxybenzaldehyde, for evaluation in antimicrobial screening. researchgate.net

Table 1: Summary of Investigated Interactions with Biomolecules

| Interacting Biomolecule | Compound/Derivative | Research Finding | Reference(s) |

|---|---|---|---|

| Nucleic Acid | |||

| THF Riboswitch (RNA) | 2,4,5,6-Tetraaminopyrimidine | Failed to show binding affinity. | nih.gov |

| Plasmid DNA | Tetrahydropyrimidine derivatives | Inhibited cleavage by EcoRI endonuclease by preventing protein-DNA complex formation. | nih.gov |

| Protein | |||

| GRP94 | PU-SO33 (synthesized from 2,4,5,6-Tetraaminopyrimidine) | Serves as a foundational scaffold for a GRP94 ligand. | nih.gov |

Research on Potential Therapeutic Applications Beyond Cancer

While 2,4,5,6-tetraaminopyrimidine is a well-known intermediate in the synthesis of antifolate cancer drugs like Methotrexate nih.govresearchgate.net, its derivatives are also being actively investigated for therapeutic uses in other areas, particularly as antimicrobial and antiparasitic agents. ontosight.ai This research often focuses on designing inhibitors for enzymes that are essential to pathogens but differ from their human counterparts.

A significant area of this research is the development of novel inhibitors of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the synthesis of nucleic acid precursors, and its inhibition can halt the proliferation of pathogens. researchgate.net Researchers have used 2,4,5,6-tetraaminopyrimidine to synthesize 2,6-diamino-8-substituted purines, creating a rigid structure that mimics the binding of the drug trimethoprim (B1683648). These derivatives were evaluated as inhibitors of DHFR from the opportunistic pathogens Pneumocystis carinii (causes severe pneumonia in immunocompromised individuals) and Toxoplasma gondii (the causative agent of toxoplasmosis). acs.org One derivative, a 3',4'-dichlorophenyl analogue, was found to be as potent as trimethoprim and showed high selectivity for the P. carinii DHFR over the mammalian enzyme, highlighting its potential as a selective antimicrobial agent. acs.org

Furthermore, the broader class of diaminopyrimidines has shown promise as antimalarial agents, and derivatives of 2,4,5,6-tetraaminopyrimidine have been synthesized for antimicrobial screening. researchgate.net

Table 2: Research on Non-Cancer Therapeutic Applications of 2,4,5,6-Tetraaminopyrimidine Derivatives

| Therapeutic Area | Pathogen/Target | Derivative Class | Research Focus | Reference(s) |

|---|---|---|---|---|

| Antiparasitic | Pneumocystis carinii | 2,6-Diamino-8-substituted purines | Inhibition of Dihydrofolate Reductase (DHFR) | acs.org |

| Antiparasitic | Toxoplasma gondii | 2,6-Diamino-8-substituted purines | Inhibition of Dihydrofolate Reductase (DHFR) | acs.org |

| Antimalarial | Plasmodium falciparum | 2,4-Diaminopyrimidines (related class) | Inhibition of Dihydrofolate Reductase (DHFR) | researchgate.net |

| Antimicrobial | Various Bacteria | Tripodal Schiff base | General antimicrobial screening | researchgate.net |

Spectroscopic and Analytical Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the molecular structure of 2,4,5,6-tetraaminopyrimidine. Infrared, Ultraviolet-Visible, and Nuclear Magnetic Resonance spectroscopy each provide unique insights into the compound's functional groups and atomic arrangement.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key method for identifying the functional groups present in 2,4,5,6-tetraaminopyrimidine. The IR spectrum of its sulfate (B86663) salt shows characteristic absorption bands that confirm the presence of amino groups and the sulfate counter-ion. europa.eunist.gov The structural identity of 2,4,5,6-tetraaminopyrimidine sulfate has been confirmed by its IR spectrum. europa.eu The spectrum for the sulfate salt, when prepared as a solid in a potassium bromide (KBr) disc, displays these characteristic peaks. nist.gov

A related compound, 2,4,6-triaminopyrimidine (B127396), exhibits multiple peaks in the region of 3448 cm⁻¹ to 3315 cm⁻¹ which are attributed to the asymmetric and symmetric stretching vibrations of the amino (NH₂) groups. researchgate.net

Ultraviolet (UV) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is used to characterize 2,4,5,6-tetraaminopyrimidine sulfate. europa.eueuropa.eu The UV spectrum of 2,4,5,6-tetraaminopyrimidine sulfate shows maximum absorbance (λmax) at two distinct wavelengths: 202 nm and 274 nm. europa.eu This technique is also valuable for quantitative analysis, where the absorbance of a solution is proportional to the concentration of the compound, following the Beer-Lambert Law. libretexts.org For accurate quantitative measurements, a calibration curve is typically generated using a series of standard solutions of known concentrations. libretexts.org

The development of UV-Vis spectroscopic methods for pyrimidine (B1678525) derivatives involves identifying a wavelength of maximum absorption (λmax) where the analyte shows significant absorbance without interference from other components. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of 2,4,5,6-tetraaminopyrimidine, providing information on the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms. The structural identity of 2,4,5,6-tetraaminopyrimidine sulfate has been definitively confirmed through both ¹H- and ¹³C-NMR spectra. europa.eu

For a similar compound, 2,3,5,6-tetraaminopyridine hydrochloride, the ¹H-NMR spectrum in DMSO-d₆ shows signals for the amino protons at 8.21 ppm and 8.41 ppm, and a signal for the ring proton at 9.00 ppm. researchgate.net The ¹³C-NMR spectrum of the same compound in DMSO-d₆ shows signals at 120.18 ppm, 135.53 ppm, and 154.75 ppm. researchgate.net

Chromatographic Techniques for Purity Assessment and Analysis

Chromatographic methods are essential for separating 2,4,5,6-tetraaminopyrimidine from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique used for assessing the purity of 2,4,5,6-tetraaminopyrimidine and its salts. Purity determination by HPLC with UV detection at 207 nm has shown a purity of 99.7% for a batch of 2,4,5,6-tetraaminopyrimidine sulfate. europa.eu In another instance, the purity of a test sample of Pyrimidine-2,4,5,6-tetramine Sulfate was determined to be 97.1 area% by HPLC with UV detection. europa.eu The compound has been assayed at a purity of 95% or higher using this method. google.com

HPLC methods have also been developed for the analysis of related pyrimidine compounds. For instance, a method for analyzing the purity of 2,4,5-triamino-6-hydroxypyrimidine sulfate has been established using a C18 column and a UV detector. google.com

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for confirming the empirical formula of 2,4,5,6-tetraaminopyrimidine by determining the percentage composition of its constituent elements. The structural identity of 2,4,5,6-tetraaminopyrimidine sulfate is supported by elemental analysis, where a good match between the measured and theoretical elemental figures indicates the purity of the sample. europa.eu

For the related compound 2,3,5,6-tetraaminopyridine, elemental analysis was used to confirm its composition. The calculated values for Carbon (30.15%), Hydrogen (2.51%), and Nitrogen (35.17%) were found to be in close agreement with the experimentally found values of Carbon (30.53%), Hydrogen (2.58%), and Nitrogen (35.23%). researchgate.net

Advanced Research and Novel Applications

Applications in Materials Science

In the realm of materials science, the structural attributes of polyaminopyrimidines are being investigated for the creation of new polymers and functional materials. ncl.res.in The presence of four amino groups on the pyrimidine (B1678525) ring offers multiple sites for chemical reactions and intermolecular interactions, making 2,4,5,6-tetraaminopyrimidine a versatile building block.

The investigation into polyaminopyrimidines for creating novel polymers and coatings is an active area of research. ncl.res.in The multiple amino groups on 2,4,5,6-tetraaminopyrimidine allow for diverse chemical modifications, making it a valuable component for developing advanced materials with specific properties, potentially for use in electronics or as specialized polymer additives. ncl.res.in

As a tetra-functional amine, 2,4,5,6-tetraaminopyrimidine is a candidate monomer for the synthesis of aromatic polyamides, also known as aramids. wikipedia.orgbodyarmornews.com Aramids are a class of heat-resistant and strong synthetic fibers. wikipedia.org The general synthesis of polyamides involves the condensation reaction of a diamine with a dicarboxylic acid or its derivative. researchgate.netgreenchemicals.eu The incorporation of the pyrimidine ring into the polymer backbone could impart high thermal stability, as is characteristic of aromatic polyamides which can exhibit glass transition temperatures well above 200°C and decomposition temperatures exceeding 400°C. researchgate.netresearchgate.netmdpi.com The rigid structure of the pyrimidine unit and the potential for extensive hydrogen bonding between the amide linkages and the pyrimidine nitrogens could lead to materials with exceptional mechanical strength and thermal resistance, similar to commercially available aramid fibers like Kevlar® and Nomex®. nih.govmdpi.competronthermoplast.com

| Polymer Type | Potential Monomers | Key Potential Properties | Relevant Applications |

|---|---|---|---|

| Aromatic Polyamide (Aramid) | 2,4,5,6-Tetraaminopyrimidine + Aromatic Diacid Chloride (e.g., Terephthaloyl chloride) | High thermal stability, high tensile strength, chemical resistance | Aerospace components, ballistic protection, protective apparel |

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. mdpi.com The 2,4,5,6-tetraaminopyrimidine molecule, with its multiple hydrogen bond donors (the amino groups) and acceptors (the ring nitrogen atoms), is an excellent candidate for constructing programmed supramolecular architectures. mdpi.comnih.gov

The solid-state structure of pyrimidine derivatives is often dominated by a network of intermolecular hydrogen bonds, which dictates the molecular packing. mdpi.com In aminopyrimidines, N-H···N hydrogen bonds are a common and robust feature, leading to the formation of predictable patterns like dimers, chains, or sheets. mdpi.comresearchgate.net The four amino groups of 2,4,5,6-tetraaminopyrimidine offer the potential to form extensive and robust three-dimensional hydrogen-bonded networks. By co-crystallizing with other molecules (co-formers) that have complementary hydrogen bonding sites, such as carboxylic acids, it is possible to create a wide variety of new crystalline materials with unique architectures and properties. nih.gov The precise control over the assembly of these molecules in the solid state could lead to the development of materials with applications in areas such as electronics and pharmaceuticals.

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of 2,4,5,6-tetraaminopyrimidine to form multiple hydrogen bonds makes it a valuable building block for the construction of complex, self-assembling systems. ncl.res.innih.gov

These self-assembly processes can lead to the formation of supramolecular polymers, where monomer units are linked by reversible hydrogen bonds. Such materials can exhibit interesting properties like self-healing and responsiveness to stimuli. Furthermore, the amino groups can be functionalized to introduce other recognition sites or photoactive units, expanding the range of possible supramolecular structures. The pyrimidine core can also act as a ligand, coordinating with metal ions to form metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. The combination of coordination bonds and hydrogen bonding involving the amino groups could lead to MOFs with novel topologies and functions.

Role in Analytical Chemistry

The chemical properties of 2,4,5,6-tetraaminopyrimidine and its derivatives make them useful in the field of analytical chemistry, both in the development of new detection methods and as reagents in established analytical techniques.

Derivatives of pyrimidine are being explored as sensing fluorophores for the detection of nitroaromatic compounds, which are important due to their use as explosives. nih.gov Donor-π-acceptor (D-π-A) type dyes based on a pyrimidine scaffold have shown sensitivity to the presence of nitroaromatic explosives like 2,4,6-trinitrophenol (TNP), 2,4,6-trinitrotoluene (B92697) (TNT), and 2,4-dinitrotoluene (B133949) (DNT) in solution. nih.gov

The detection mechanism is typically based on fluorescence quenching. The electron-rich pyrimidine derivative (the fluorophore) gets excited by light and then transfers energy to the electron-deficient nitroaromatic compound (the quencher), which prevents the fluorophore from emitting light. The decrease in fluorescence intensity can be correlated to the concentration of the nitroaromatic analyte. The multiple amino groups on 2,4,5,6-tetraaminopyrimidine make it a highly electron-rich system, which could be a promising starting point for the design of new and highly sensitive fluorescent probes for nitroaromatics and other electron-deficient analytes. springernature.comrsc.org

| Analyte Class | Detection Principle | Role of Pyrimidine Derivative | Reported Detection Limits |

|---|---|---|---|

| Nitroaromatic Explosives (e.g., TNP, TNT) | Fluorescence Quenching | Acts as the fluorescent donor in a D-π-A system | Down to 10-7 mol/L for TNP |

2,4,5,6-Tetraaminopyrimidine serves as a versatile reagent and building block in organic synthesis. fengchengroup.com Its multiple nucleophilic amino groups can readily participate in condensation reactions with carbonyl compounds. For instance, it reacts with 3-dimethylaminopropiophenones in a highly regioselective manner to form new 6,8-diamino-4-aryl-2,3-dihydropyrimido[4,5-b] wikipedia.orgmdpi.comdiazepines, demonstrating its utility in the construction of complex heterocyclic systems. mdpi.com

The amino groups can also be diazotized and coupled with other aromatic compounds to form azo dyes. niscpr.res.in Given its structure with multiple primary aromatic amine groups, 2,4,5,6-tetraaminopyrimidine has potential as a precursor to a variety of heterocyclic dyes and coloring agents. medchemexpress.com In analytical chemistry, its reactivity can be exploited for derivatization reactions to facilitate the detection and quantification of other substances. Its general utility as a starting material in the synthesis of more complex molecules, including pharmaceuticals, is well-established. fengchengroup.comgoogle.comgoogle.com

Research in Agricultural Chemicals (e.g., Growth Regulators, Herbicides)

While detailed studies on the specific mechanisms are not extensively published in publicly accessible literature, 2,4,5,6-tetraaminopyrimidine sulfate (B86663) is noted for its application in the formulation of agricultural chemicals. chemimpex.com Its role is primarily cited in enhancing crop protection products, where it may function as a growth regulator or a herbicide. chemimpex.com The pyrimidine scaffold is a common feature in various biologically active molecules used in agriculture. For instance, a class of herbicides known as triazolopyrimidines are known to be potent inhibitors of acetohydroxyacid synthase (AHAS), a crucial enzyme in plant biosynthetic pathways. nih.gov The structural similarity suggests that aminopyrimidines like 2,4,5,6-tetraaminopyrimidine could potentially be explored for similar inhibitory activities, though specific research on this compound's herbicidal or growth-regulating action is still an emerging area.

Investigation of Phototoxicity and Photodegradation under UV Radiation

Significant research has been conducted on the behavior of 2,4,5,6-tetraaminopyrimidine sulfate (TAPS) when exposed to ultraviolet (UV) radiation, revealing its potential for phototoxicity. researchgate.netresearchgate.net Studies have shown that upon exposure to UVA and UVB radiation, TAPS undergoes photodegradation. researchgate.net This process is not benign; it initiates a Type I photodynamic reaction, leading to the specific generation of superoxide (B77818) anion radicals (O₂•⁻). researchgate.net

The formation of these reactive oxygen species (ROS) has been demonstrated to have cytotoxic effects. In studies using human skin keratinocytes (HaCaT cells), the phototoxic potential of TAPS was confirmed through various assays which showed a significant decrease in cell viability at concentrations of 25 μg/ml and higher. researchgate.net The underlying mechanism for this cell death was identified as mitochondrial-mediated apoptosis. researchgate.net Further transcriptomics studies supported this finding, revealing the upregulation of pro-apoptotic genes (such as Apaf-1, Bax, Caspase 3, Caspase 9, and Cytochrome c) and the downregulation of anti-apoptotic (Bcl-2) and antioxidant (Catalase) genes in cells treated with TAPS and exposed to UV radiation. researchgate.net These findings underscore that the interaction of this compound with UV light can induce cellular damage. researchgate.netresearchgate.net

Summary of Phototoxicity Findings for 2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS)

| Parameter | Observation | Source |

|---|---|---|

| UV Exposure | Undergoes photodegradation when exposed to UVA and UVB radiation. | researchgate.net |

| Photodynamic Mechanism | Generates superoxide anion radicals (O₂•⁻) via a Type-I photodynamic reaction. | researchgate.net |

| Cellular Effect | Induces a significant reduction in the viability of human skin keratinocytes (HaCaT cells). | researchgate.net |

| Effective Concentration | Phototoxicity observed at concentrations of 25 μg/ml and higher. | researchgate.net |

| Mechanism of Cell Death | Triggers mitochondrial-mediated apoptosis. | researchgate.net |

| Gene Expression Changes | Upregulation of pro-apoptotic genes (Bax, Caspase 3/9) and downregulation of anti-apoptotic genes (Bcl-2). | researchgate.net |

Applications in Biosensors (Hypothetical/Emerging)

The application of 2,4,5,6-tetraaminopyrimidine in the field of biosensors is a hypothetical yet promising area of research. The efficacy of many electrochemical biosensors relies on the stable immobilization of a biological recognition element (e.g., enzymes, antibodies) onto an electrode surface. nih.gov The chemical structure of 2,4,5,6-tetraaminopyrimidine, featuring four primary amine groups on a heterocyclic ring, makes it a potentially valuable molecule for surface modification chemistry. nih.gov

These nucleophilic amine groups can serve as active sites for covalent attachment to transducer surfaces, such as gold or carbon electrodes, that have been pre-functionalized with appropriate linkers. This would allow for the robust anchoring of biomolecules, a critical step in creating a stable and reusable biosensor. While specific research demonstrating the use of 2,4,5,6-tetraaminopyrimidine for this purpose has not yet been published, its poly-functional nature presents a theoretical advantage for developing customizable and versatile biosensing platforms.

Theoretical Chemistry Studies and Computational Modeling

Theoretical chemistry and computational modeling are powerful tools for predicting the physicochemical properties and biological activities of molecules, thereby guiding experimental research. While specific computational studies on 2,4,5,6-tetraaminopyrimidine are not widely reported, research on structurally similar aminopyrimidines highlights the potential of these methods. researchgate.netnih.gov

Computational approaches such as Density Functional Theory (DFT) and other ab initio methods are frequently used to investigate the electronic structure, charge distribution, and vibrational spectra of aminopyrimidine derivatives. researchgate.netacs.org Such studies can provide insights into the molecule's reactivity and potential interaction sites. Furthermore, molecular docking simulations are employed to predict how pyrimidine-based molecules bind to the active sites of biological targets like enzymes. nih.govacs.org These in silico techniques can help in designing novel derivatives with enhanced activity and selectivity. For example, computational studies on aminopyrimidine-2,4-diones have been used to understand their binding modes as dual inhibitors of specific enzymes, which is crucial for structure-based drug design. nih.gov Applying these computational tools to 2,4,5,6-tetraaminopyrimidine could elucidate its electronic properties, predict its behavior in various chemical environments, and guide its development in materials science and medicinal chemistry.

Future Research Directions and Unexplored Avenues

Development of Highly Selective Derivatization Reactions

The presence of four distinct amino groups on the pyrimidine (B1678525) ring of 2,4,5,6-Tetraaminopyrimidine presents a considerable challenge and opportunity for synthetic chemists. Future research will likely focus on the development of highly selective derivatization reactions to functionalize one or more of these amino groups with precision. The ability to selectively target the C2, C4, C5, or C6 amino groups would unlock the potential to create vast libraries of novel compounds with tailored properties.

Research into derivatization reagents that can distinguish between the different electronic and steric environments of the amino groups is a key avenue. For instance, studies on related aminopyrimidines have shown that the substitution pattern can dramatically influence biological selectivity. In one such case, the introduction of a cyano group at the C5 position was found to increase the acidity of an exocyclic amino group, reinforcing its binding to adenosine (B11128) receptors. The strategic placement of different residues at other positions could then be used to control the selectivity profile.

Future work could explore a range of derivatization reagents, including those that target primary amines, to achieve controlled and stepwise functionalization. The development of such selective reactions is crucial for systematically exploring the structure-activity relationships of 2,4,5,6-Tetraaminopyrimidine derivatives in various applications.

Integration into Advanced Drug Delivery Systems

The potential of pyrimidine derivatives as therapeutic agents can be significantly enhanced by their integration into advanced drug delivery systems. Future research is poised to explore the use of 2,4,5,6-Tetraaminopyrimidine and its derivatives as payloads in targeted nanocarriers. These systems are designed to improve drug solubility, increase bioavailability, and deliver therapeutic agents specifically to diseased cells, thereby reducing side effects. mdpi.commdpi.com

Promising research has demonstrated the feasibility of this approach with related aminopyrimidine compounds.

Nanoparticle Coatings: One study detailed the synthesis of PEGylated amino pyrimidines that were coated onto gold and silver nanoparticles. jocpr.com This method aimed to create a system for targeted anticancer activity. jocpr.com

Lipoprotein Encapsulation: Another strategy involves using nano-low-density lipoprotein (nano-LDL) particles as a natural delivery vehicle. nih.govnih.gov Pyrimidine-based anticancer agents can be encapsulated within the core of these nano-LDL particles, which are then preferentially taken up by cancer cells that overexpress LDL receptors. nih.govnih.gov

Future investigations could adapt these methodologies for 2,4,5,6-Tetraaminopyrimidine, exploring its encapsulation in various nanocarriers such as liposomes, polymeric nanoparticles, and dendrimers to target a range of diseases. mdpi.commdpi.com

Exploration of Novel Bioactive Properties and Targets

2,4,5,6-Tetraaminopyrimidine serves as a valuable building block for the synthesis of molecules with diverse biological activities. While it is a known intermediate for pharmaceuticals targeting cancer and infectious diseases, many of its potential therapeutic applications remain unexplored. chemimpex.com

Future research will focus on synthesizing novel derivatives and screening them for a wide range of biological activities. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise in various therapeutic areas.

| Derivative Class | Potential Biological Activity | Research Findings |

| Pyrimido[4,5-d]pyrimidines | Neuroprotective, Antioxidant | Derivatives have shown potential as multi-target agents for Alzheimer's disease. |

| General Pyrimidine Derivatives | Antimicrobial, Anti-inflammatory, Antiviral | The pyrimidine core is associated with a broad spectrum of bioactivities. |

| Tetrahydropyrimidines | Muscarinic Agonist | Derivatives have been identified as selective m1 agonists, potentially useful for treating cognitive deficits. nih.gov |

| Aminopyrimidines | β-Glucuronidase Inhibition | Certain derivatives show potent inhibition of this enzyme, which is linked to conditions like colon cancer. |

Further exploration could involve high-throughput screening of new 2,4,5,6-Tetraaminopyrimidine derivatives against novel biological targets to uncover new therapeutic potentials.

Sustainable Synthesis and Green Chemistry Approaches

Traditional methods for the synthesis of pyrimidines can involve harsh conditions and hazardous reagents. A significant future direction is the development of sustainable and green chemistry approaches for the synthesis of 2,4,5,6-Tetraaminopyrimidine and its derivatives. These methods aim to reduce waste, minimize energy consumption, and use less toxic materials.

Key areas of green chemistry research include:

Catalytic Multicomponent Reactions: An iridium-catalyzed multicomponent synthesis has been reported for producing highly substituted pyrimidines from alcohols and amidines. jocpr.com This process is highly efficient, regioselective, and liberates only hydrogen and water as byproducts. jocpr.com

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times, increase product yields, and enhance purity for the synthesis of fused pyrimido[4,5-d]pyrimidine (B13093195) systems. europa.eu This method often proceeds under catalyst-free and solvent-free or in environmentally benign solvents. europa.eunih.gov

Future research will likely focus on adapting these green principles to the specific synthesis of 2,4,5,6-Tetraaminopyrimidine, potentially using biomass-derived starting materials to further enhance the sustainability of the process. jocpr.com

Advanced Spectroscopic Characterization of Intermediates and Products

A thorough understanding of the structure and properties of 2,4,5,6-Tetraaminopyrimidine, its reaction intermediates, and final products requires advanced spectroscopic characterization. While standard techniques like NMR, IR, and UV spectroscopy have been used to confirm the structure of the compound, future research can employ more sophisticated methods to gain deeper insights. nih.gov

| Spectroscopic Technique | Information Gained |

| 1H & 13C NMR | Confirms the basic carbon-hydrogen framework and purity of the final product. |

| Infrared (IR) Spectroscopy | Identifies characteristic functional groups present in the molecule. |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule. |

| High-Resolution Mass Spectrometry (HRMS) | Determines the precise molecular weight and elemental composition of derivatives. |

| X-ray Crystallography | Elucidates the exact three-dimensional structure of crystalline intermediates and products. |

Future studies could involve the use of two-dimensional NMR techniques to unambiguously assign all proton and carbon signals, especially in complex derivatives. In-situ spectroscopic monitoring of reactions could also provide valuable information about reaction mechanisms and help identify transient intermediates.

Multi-component Crystal Engineering with 2,4,5,6-Tetraaminopyrimidine

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. The four amino groups of 2,4,5,6-Tetraaminopyrimidine make it an exceptional building block for constructing complex supramolecular structures through hydrogen bonding.

Research on the closely related 2,4,6-triaminopyrimidine (B127396) has demonstrated its ability to form extensive one-dimensional and three-dimensional supramolecular networks through hydrogen-bonding interactions with anions like nitrate. This principle of using aminopyrimidines to construct novel supramolecular organic frameworks is a promising area of research. The additional amino group at the C5 position in 2,4,5,6-Tetraaminopyrimidine provides another hydrogen bond donor site, increasing the complexity and potential dimensionality of the resulting crystal structures.

Future work will involve co-crystallizing 2,4,5,6-Tetraaminopyrimidine with a variety of molecular partners (co-formers) to create novel crystalline materials. These materials could have unique properties applicable in fields such as electronics, nonlinear optics, and gas storage.

In-depth Studies on Environmental Fate and Photostability

As with any chemical compound intended for widespread use, a thorough understanding of its environmental fate and photostability is crucial. Currently, there is limited specific data on the environmental behavior of 2,4,5,6-Tetraaminopyrimidine. Future research must address this gap.

Photostability: The stability of a compound when exposed to light is a critical parameter. Studies on other pyrimidine derivatives show that they can undergo photodegradation upon exposure to UVA and UVB light, a process that can be accelerated by photosensitizers. nih.gov The intrinsic photostability of 2,4,5,6-Tetraaminopyrimidine should be evaluated according to established guidelines, which involve forced degradation studies and confirmatory testing under controlled light sources. europa.euich.org Such studies would identify degradation products and determine the compound's half-life under various conditions. epa.gov

Environmental Fate: Research is needed to determine how 2,4,5,6-Tetraaminopyrimidine behaves in the environment. Key areas for investigation include:

Mobility: Assessing its potential to move through soil and leach into groundwater.

Persistence: Determining its half-life in soil and water through biotic and abiotic degradation pathways like hydrolysis.

Bioaccumulation: Evaluating its potential to accumulate in organisms.

Studies on other nitrogen-containing heterocyclic compounds indicate that soil is often the main environmental reservoir and that aqueous photolysis can be a significant degradation pathway. epa.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4,5,6-Tetraaminopyrimidine and its sulfate salt?

- Methodological Answer : The compound is synthesized via regioselective reactions. For example, 2,4,5,6-Tetraaminopyrimidine dihydrochloride reacts with quinazoline-chalcones under reflux in methanol to yield pyrimidodiazepine derivatives (50–58% yield) through nucleophilic addition of the 5-amino group to α,β-unsaturated carbonyl systems . Another route involves condensation of 2,3-dibromopropionaldehyde with 2,4,5,6-Tetraaminopyrimidine to form intermediates for methotrexate synthesis . The sulfate salt (CAS 5392-28-9) is often isolated via sulfuric acid treatment, with a reported melting point >300°C .

Q. What analytical techniques are used to characterize purity and structural integrity?

- Methodological Answer : Key techniques include:

- X-ray crystallography : To resolve crystal structures and synthon formation, as demonstrated in studies of carboxylic acid-aminopyrimidine interactions .

- Melting point analysis : The sulfate salt has a high decomposition temperature (>300°C), serving as a purity indicator .

- Chromatography (HPLC) : Used to assess purity in commercial batches (e.g., ≥98% purity specifications) .

- NMR spectroscopy : To confirm substitution patterns and hydrogen bonding in derivatives .

Q. What are its typical applications in biochemical research?

- Methodological Answer : The compound is utilized as a reagent in:

- DNA-binding studies : Pyrimidodiazepine derivatives exhibit anticancer activity by alkylating DNA or inhibiting synthesis .

- Enzyme assays : The sulfate salt (CAS 5392-28-9) is a component in caspase-4 activity detection kits for apoptosis research .

Advanced Research Questions

Q. How does nucleophilic reactivity influence regioselectivity in heterocyclic synthesis?

- Methodological Answer : The 5-amino group of 2,4,5,6-Tetraaminopyrimidine is more nucleophilic than other positions, directing regioselective additions. For instance, in reactions with quinazoline-chalcones, the 5-amino group initiates a Michael-type addition to the α,β-unsaturated carbonyl, forming pyrimidodiazepines . Computational modeling (e.g., DFT) can predict reactivity trends by analyzing electron density distribution .

Q. What strategies optimize crystallization for structural analysis?

- Methodological Answer : Co-crystallization with complementary hydrogen-bond donors (e.g., carboxylic acids) enhances crystal lattice stability. For example, furan tetracarboxylic acid forms robust synthons with aminopyrimidines, enabling high-resolution X-ray diffraction studies . Solvent choice (e.g., DMSO for polar interactions) and slow evaporation techniques are critical for obtaining diffraction-quality crystals .

Q. How can contradictions in reaction yields or analytical data be resolved?

- Methodological Answer : Discrepancies often arise from:

- Reaction conditions : Yield variations in pyrimidodiazepine synthesis (50–58%) may stem from temperature control or solvent purity .

- Analytical calibration : Cross-validate HPLC results with NMR integration or mass spectrometry to resolve purity disputes .

- Polymorphism : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting melting points .

Q. What computational tools support mechanistic studies of its reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron transfer and transition states in regioselective reactions . The Cambridge Structural Database (CSD) provides reference data for hydrogen-bonding patterns in crystallized derivatives . Molecular docking simulations predict DNA-binding affinities of pyrimidodiazepine anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.